N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazol scaffold substituted with a tert-butyl group and a sulfone moiety (5,5-dioxo). The 4-nitrophenyl acetamide group introduces strong electron-withdrawing properties, which may enhance stability and influence intermolecular interactions.
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-17(2,3)20-16(13-9-27(25,26)10-14(13)19-20)18-15(22)8-11-4-6-12(7-5-11)21(23)24/h4-7H,8-10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYDBVMHZVHUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the tert-butyl and nitrophenyl groups is usually accomplished through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key functional groups with other nitro-substituted acetamides and heterocyclic systems. Below is a comparative analysis of its structural and physicochemical properties against three analogues:
Key Observations :
- The tert-butyl group may reduce metabolic degradation compared to compounds with smaller alkyl substituents (e.g., isopropyl) .
Biological Activity
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide is a synthetic compound characterized by its unique chemical structure. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Molecular Formula : C18H23N3O5S
- Molecular Weight : 393.4573 g/mol
- CAS Number : 449784-51-4
- SMILES Notation : COc1c(OC)cccc1C(=O)Nc1c2CS(=O)(=O)Cc2nn1C(C)(C)C
The compound exhibits a range of biological activities primarily attributed to its interaction with various molecular targets. The thieno[3,4-c]pyrazole moiety is known for its potential to inhibit specific enzymes and receptors involved in disease pathways. Research indicates that it may act as an inhibitor of certain kinases and could modulate signaling pathways related to cancer and inflammation.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : Research has shown that this compound can induce apoptosis in cancer cell lines. For example, a study demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
- Mechanistic Insights : The compound appears to activate caspase pathways leading to programmed cell death. Additionally, it has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .
Anti-inflammatory Effects
The compound also exhibits notable anti-inflammatory properties:
- In Vivo Studies : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its potential utility in treating conditions like rheumatoid arthritis .
Case Studies and Experimental Data
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate bioavailability and a half-life suitable for therapeutic applications. Further studies are needed to elucidate its metabolic pathways and excretion routes.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide?
- Methodology : The compound's synthesis likely involves multi-step reactions, including cyclization and amide coupling. A common approach for analogous pyrazolo-thieno derivatives involves:
Cyclocondensation of tert-butyl-substituted precursors with nitrophenylacetic acid derivatives.
Optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as seen in controlled copolymerization studies for structurally related compounds .
Purification via column chromatography or recrystallization, followed by spectroscopic validation (¹H/¹³C NMR, IR) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology :
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm) and nitro-phenyl protons (δ ~7.5–8.5 ppm). IR spectroscopy can verify sulfone (S=O) stretching (~1300–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for verifying the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the formula C₁₈H₂₀N₄O₅S .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. What solvents and storage conditions are optimal for this compound?
- Methodology :
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and sulfone groups. Conduct solubility screening using UV-Vis or HPLC to quantify stability .
- Storage : Store at –20°C in airtight, light-protected containers to prevent nitro group decomposition. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with X-ray crystallography data (if available) to validate molecular conformation .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with nitroaryl-binding pockets). Validate with SAR studies .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Variable Temperature NMR : Resolve overlapping peaks caused by restricted rotation (e.g., tert-butyl or nitro groups) .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, particularly in the thieno-pyrazol ring system .
- X-ray Crystallography : Obtain single crystals via slow evaporation (e.g., using DCM/hexane) to unambiguously confirm stereochemistry .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
- Methodology :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, solvent ratio).
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between temperature, time, and reagent equivalents. Reference flow-chemistry optimization principles for diazo compounds as a template .
Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
